

# Cemsidomide vs. Mezigdomide: A Preclinical Showdown in Hematological Malignancies

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## Compound of Interest

Compound Name: **Cemsidomide**

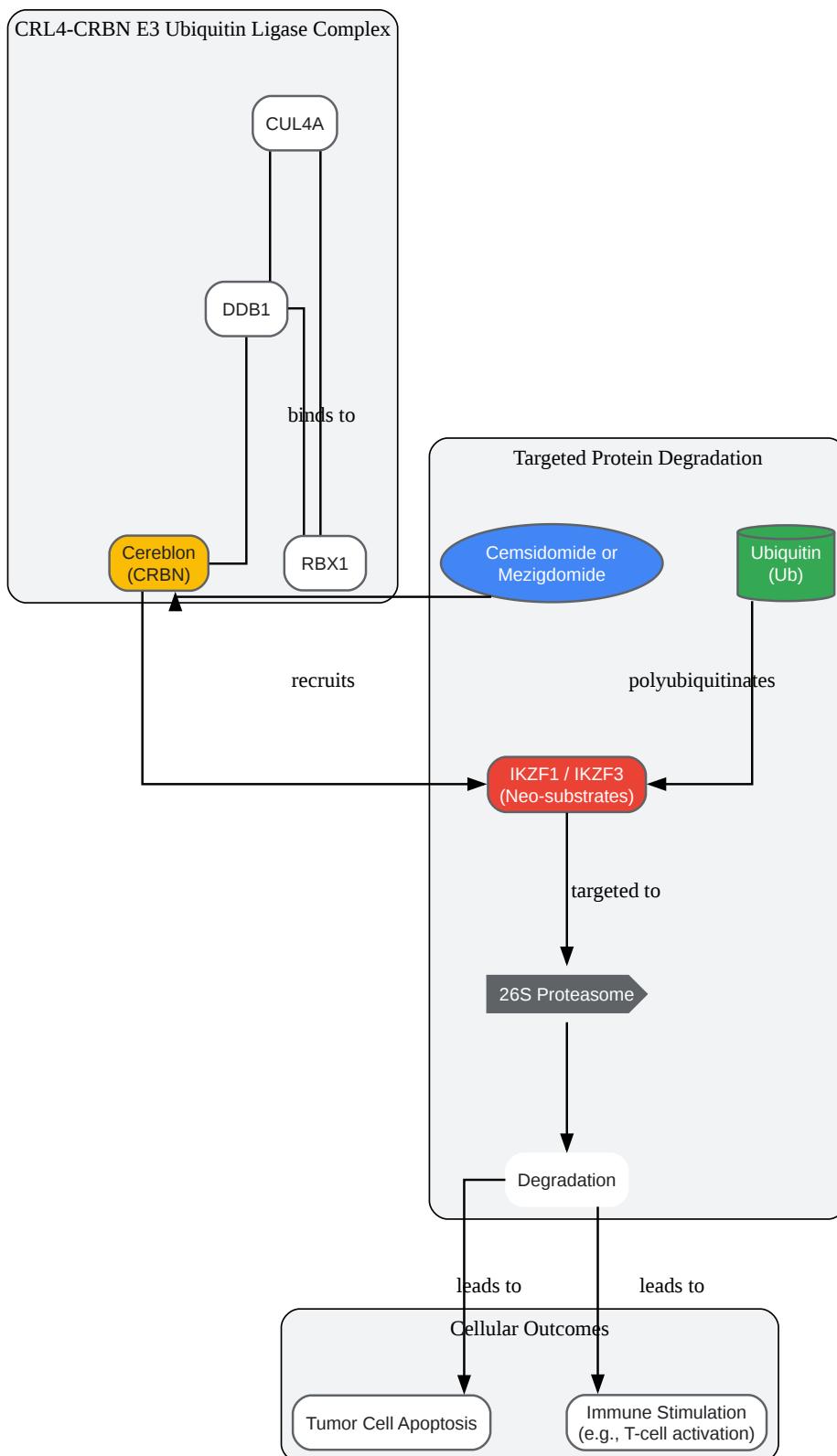
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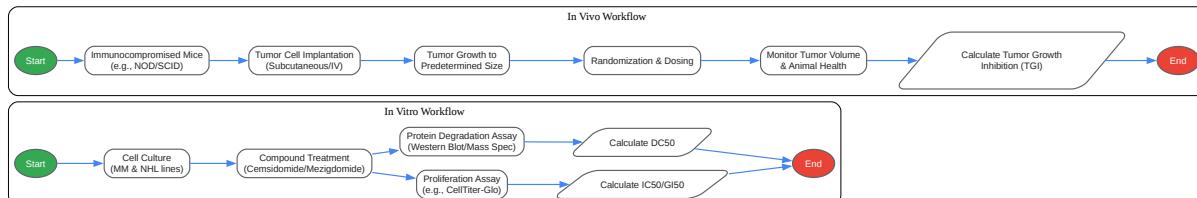
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In the rapidly evolving landscape of targeted protein degradation, **cemsidomide** (formerly CFT7455) and mezigdomide (formerly CC-92480) have emerged as potent next-generation oral cereblon (CRBN) E3 ligase modulators (CELMoDs). Both molecules act as molecular glues, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of malignant B-cells.<sup>[1][2]</sup> This guide provides a comparative analysis of their preclinical efficacy, drawing upon available experimental data to inform researchers and drug development professionals in the fields of multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).

## Mechanism of Action: A Shared Path to Protein Degradation

Both **cemsidomide** and mezigdomide leverage the ubiquitin-proteasome system to eliminate their target proteins.<sup>[1][2]</sup> They bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4<sup>^</sup>CRBN<sup>^</sup>) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, creating a novel binding surface that recruits IKZF1 and IKZF3 for polyubiquitination and subsequent degradation by the proteasome.<sup>[1][2]</sup> The degradation of these transcription factors leads to direct tumor cell death and immunomodulatory effects.<sup>[1][2]</sup>





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## References

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- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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